molecular formula C8H16N2 B2420252 rac-(3aR,7aS)-5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine CAS No. 2364619-28-1

rac-(3aR,7aS)-5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B2420252
CAS No.: 2364619-28-1
M. Wt: 140.23
InChI Key: UFTKWLHJIFCQPP-SFYZADRCSA-N
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Description

rac-(3aR,7aS)-5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine is a bicyclic nitrogen-containing heterocycle

Scientific Research Applications

rac-(3aR,7aS)-5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aS)-5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of pyrrolo[3,2-c]pyridine derivatives using catalysts such as palladium on carbon (Pd/C) under high pressure . The reaction conditions often include elevated temperatures and pressures to ensure complete hydrogenation and cyclization.

Industrial Production Methods

For large-scale production, process optimization is crucial. This involves refining reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,7aS)-5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and catalysts such as Pd/C can further reduce any unsaturated bonds present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or at carbon atoms adjacent to the nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C or other hydrogenation catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized products like ketones and carboxylic acids, and fully hydrogenated compounds.

Mechanism of Action

The mechanism by which rac-(3aR,7aS)-5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include neurotransmitter signaling and inflammatory response modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(3aR,7aS)-5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific stereochemistry and the presence of a methyl group at the 5-position

Properties

IUPAC Name

(3aR,7aS)-5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-3-8-7(6-10)2-4-9-8/h7-9H,2-6H2,1H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTKWLHJIFCQPP-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C(C1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]2[C@@H](C1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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